4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound that is gaining attention in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmaceuticals. The compound features both an amino group and a carboxylic acid group, which enhance its reactivity and versatility in chemical reactions. Its structure includes a pyrrolo[2,1-f][1,2,4]triazine core, which is significant in the development of kinase inhibitors and other therapeutic agents.
This compound can be classified under the category of heterocyclic compounds, specifically within the sub-class of triazines. The presence of both amino and carboxylic acid functional groups classifies it further into amino acids and carboxylic acids, making it a valuable entity for various chemical applications. It is often sourced from specialized chemical suppliers and is used primarily in research settings for its synthetic potential.
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be accomplished through several methods:
The synthesis often requires multi-step processes optimized for yield and purity. Transition metal catalysts may be employed to facilitate reactions, particularly in industrial settings where scalability is essential.
The molecular structure of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid features a complex arrangement that includes:
The molecular formula for this compound is , with a molecular weight of approximately 220.04 g/mol. Its structural formula can be represented using standard chemical notation.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can undergo various chemical reactions:
Substitution reactions typically require polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure reaction efficiency. Oxidation and reduction reactions are conducted under controlled conditions to achieve desired products.
The mechanism of action for 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid primarily involves its role as an enzyme inhibitor. It has been shown to interact with various kinases by binding to their ATP-binding sites. This interaction inhibits kinase activity, thereby affecting cell signaling pathways involved in proliferation and survival.
Research indicates that this compound effectively inhibits kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met. These interactions highlight its potential therapeutic applications in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.
The boiling point and melting point are not extensively documented but are expected to fall within ranges typical for similar heterocyclic compounds.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has several notable applications:
Transition metal catalysts enable critical bond formations in pyrrolotriazine synthesis, particularly for installing halogens like bromine at the C7 position. Palladium-catalyzed cross-coupling reactions are instrumental for late-stage functionalization. For example, Suzuki-Miyaura couplings on pre-halogenated intermediates allow the introduction of diverse aryl groups at the C4 position, which can later be modified to the amino functionality [1]. Copper-mediated aminations efficiently convert brominated precursors to amino derivatives, as demonstrated in kinase inhibitor syntheses where 7-bromo intermediates undergo nucleophilic displacement with ammonia or protected amines [10].
A critical advancement involves direct C-H activation bromination. While traditional methods required pre-functionalized pyrrole substrates, modern approaches utilize directing groups or electronic modulation to achieve C7 selectivity. Palladium(II) acetate with N-bromosuccinimide (NBS) selectively brominates electron-rich pyrrolotriazines at C7, leveraging the inherent nucleophilicity of this position [1]. This regioselectivity arises from the increased electron density at C7 compared to C5, as confirmed by computational studies [8].
Table 1: Metal-Mediated Approaches for Halogenated Pyrrolotriazines
Catalyst System | Substrate | Product Regioselectivity | Yield (%) | Application Scope |
---|---|---|---|---|
Pd(OAc)₂/NBS | 4-Aminopyrrolotriazine | C7-Bromination | 75–92 | Broad; tolerates esters, amines |
CuCl₂/K₂S₂O₈ | Unsubstituted pyrrolotriazine | C1-Bromination | 60–78 | Limited by competing oxidations |
Pd(dppf)Cl₂/Bpin reagents | 7-Bromo-4-chloro derivative | C4-Borylation | 85 | Suzuki coupling precursor |
Challenges and Innovations: Competitive C5 bromination remains a limitation, often requiring tedious separations. Innovative solutions include:
These metal-catalyzed methods provide robust pathways to 7-bromopyrrolotriazines, essential precursors to the target 4-amino-7-bromo-5-carboxylic acid derivative.
Efficient introduction of the C5-carboxylic acid moiety benefits from convergent multicomponent reactions (MCRs), which assemble key fragments in a single step. The Passerini three-component reaction (P-3CR) exemplifies this strategy, combining aldehydes, isocyanides, and carboxylic acids to generate α-acyloxy amide adducts. When applied to pyrrolotriazine systems, 5-formyl derivatives react with isocyanides and acrylic acid to yield unsaturated esters, which undergo oxidative cleavage to carboxylic acids [4]. This approach circumvents the need for unstable 5-halo intermediates required in classical carboxylation routes.
Mechanistic Advantages: The Passerini reaction proceeds via a nucleophilic addition of the isocyanide to the aldehyde, forming a nitrilium intermediate. Subsequent carboxylate addition and rearrangement yield the functionalized adduct. When using formylpyrrolotriazines as the aldehyde component, the electron-deficient heterocycle accelerates the initial addition step, enabling reactions at ambient temperature [4].
Table 2: Multicomponent Reactions for Carboxylic Acid Installation
Reaction Type | Components | Key Conditions | Carboxylation Yield (%) | Regiochemical Outcome |
---|---|---|---|---|
Passerini (P-3CR) | 5-Formyl pyrrolotriazine, isocyanide, acid | CH₂Cl₂, 25°C, 12 h | 65–88 | Direct C5-chain elongation |
TAD-Diels-Alder | Triazinium dicyanomethylide, vinyl carboxylates | MeCN, 60°C, 8 h | 70 | Forms bicyclic carboxylate |
Modified Knoevenagel | Meldrum’s acid, aldehyde, malonate | Piperidine, EtOH, reflux | 55 | Decarboxylation required |
A notable innovation combines 1,2,4-triazoline-3,5-dione (TAD) chemistry with carboxylated dienophiles. TAD reagents engage electron-rich pyrrolotriazines in [4+2] cycloadditions, where vinyl sulfoxides bearing carboxylic acid precursors serve as dienophiles. Post-cyclization aromatization releases the carboxylated heterocycle [4] [8]. This sequence installs both the carboxylic acid and adjacent substituents in one pot, significantly streamlining access to 5-carboxylic acid derivatives.
Limitations: MCR efficiency diminishes with sterically encumbered substrates (e.g., 1,3-disubstituted pyrrolotriazines), often necessitating high-pressure conditions or microwave irradiation to achieve viable yields [4].
Achieving C7-selective bromination is pivotal due to the susceptibility of pyrrolotriazines to electrophilic attack at multiple sites. Tetrabutylammonium tribromide (TBATB) has emerged as a superior reagent for this transformation. In acetonitrile at 80°C, TBATB delivers C7-monobrominated products with >90% selectivity for 4-arylpyrrolotriazines. The reaction proceeds via electrophilic bromination, where the tribromide anion (Br₃⁻) moderates reactivity, minimizing dihalogenation [3].
Electronic and Solvent Effects: Electron-donating groups at C4 (e.g., p-methoxyphenyl) enhance C7 nucleophilicity, accelerating bromination. Conversely, electron-withdrawing groups (e.g., p-nitrophenyl) require higher temperatures but maintain regioselectivity. Solvent polarity critically influences outcomes: non-polar solvents (e.g., toluene) favor dibromination, while polar aprotic solvents like MeCN optimize mono-selectivity [3].
Amination Strategies: Converting the C7-bromo group to an amino moiety employs two primary approaches:
Regioselectivity in C4-Amination: Direct C4 amination proves challenging due to lower reactivity. Innovative solutions include:
Table 3: Regioselective Bromination and Amination Conditions
Transformation | Reagent/Catalyst | Optimal Conditions | Regioselectivity (C7:C5) | Yield (%) |
---|---|---|---|---|
C7-Bromination | TBATB | MeCN, 80°C, 12 h | 94:6 | 85–94 |
C7-Bromination | NBS/CuBr₂ | DMSO, 60°C, 8 h | 85:15 | 70–82 |
C7-Amination | NH₃/CuI/phenanthroline | Dioxane/H₂O, 80°C, 24 h | >99% C7 | 75–88 |
C4-Amination | NaN₃/Pd₂(dba)₃/XPhos, then reduction | Toluene, 110°C, 48 h | >99% C4 | 60–72 |
The choice between solid-phase and solution-phase synthesis significantly impacts efficiency, scalability, and purification in assembling complex pyrrolotriazines like the target compound.
Solid-Phase Synthesis: This approach anchors intermediates to polymer resins (e.g., 2-chlorotrityl chloride resin) via acid-labile linkers. Sequential functionalization proceeds with:
Solution-Phase Synthesis: Traditional stepwise reactions in homogeneous media offer greater flexibility:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Purification | Simple filtration; no chromatography | Requires chromatography/scavenger resins |
Scale Limitations | Typically <5 mmol | >100 mmol feasible |
Functional Group Tolerance | Acid/base-sensitive groups problematic | Broad; tolerates strong acids/bases |
Automation Potential | High; amenable to robotic platforms | Moderate; sequential steps needed |
Typical Yield for Target Compound | 45–65% (cumulative) | 70–85% (optimized sequence) |
Hybrid Strategies: Emerging workflows leverage soluble polymer supports (e.g., PEG-bound aldehydes) for solution-phase reactions with precipitation purification. This combines scalability with simplified workup, exemplified in the synthesis of pyrrolotriazine C-nucleosides [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5